molecular formula C12H12F3N3S B2513704 2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine CAS No. 2415621-69-9

2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine

Cat. No. B2513704
M. Wt: 287.3
InChI Key: LLICCGJYSNLEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine is a compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazolopyridine derivative that has been shown to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine is not fully understood. However, it has been suggested that this compound may inhibit the activity of protein kinase CK2 by binding to its active site. This inhibition can lead to the induction of cell death in cancer cells.

Biochemical And Physiological Effects

2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine has been shown to have various biochemical and physiological effects. This compound has been reported to inhibit the growth of cancer cells by inducing cell death. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant activity, which can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine in lab experiments is its potential anticancer activity. This compound can induce cell death in cancer cells, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine. One direction is to further investigate its potential anticancer activity and develop it as a potential anticancer drug. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, future research can focus on the development of derivatives of this compound with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine involves the reaction of 2-chloro-3-nitropyridine with 2-(trifluoromethyl)piperidine in the presence of a base such as potassium carbonate. The resulting compound is then reduced using palladium on carbon in the presence of hydrogen gas to yield the final product. This synthesis method has been reported in various research articles and is considered reliable.

Scientific Research Applications

2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biological activities, including inhibition of protein kinase CK2, which is involved in cell proliferation and apoptosis. It has also been shown to have potential anticancer activity, as it can induce cell death in cancer cells.

properties

IUPAC Name

2-[4-(trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3S/c13-12(14,15)8-2-5-18(6-3-8)11-17-9-7-16-4-1-10(9)19-11/h1,4,7-8H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLICCGJYSNLEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC3=C(S2)C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(trifluoromethyl)piperidine

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